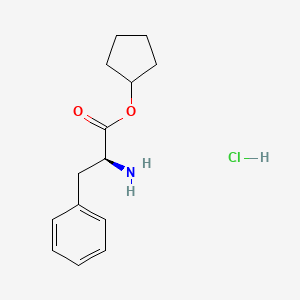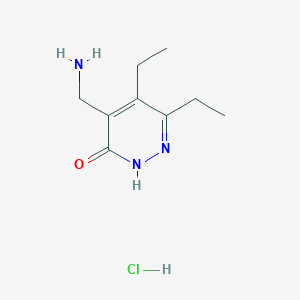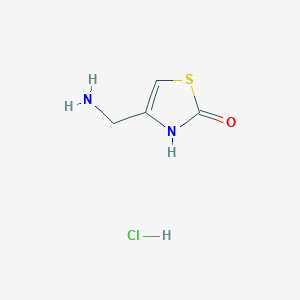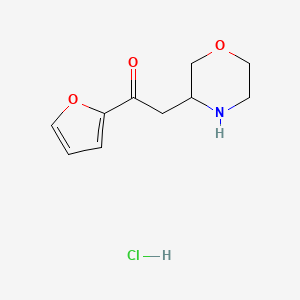![molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-méthylimidazo[1,2-a]pyridin-3-yl}méthyl)diméthylamine CAS No. 1461713-99-4](/img/structure/B1378376.png)
({6-Bromo-8-méthylimidazo[1,2-a]pyridin-3-yl}méthyl)diméthylamine
Vue d'ensemble
Description
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position and a methyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine has several applications in scientific research:
Biological Studies: The compound is studied for its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular basis of diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by subsequent functional group transformations . The reaction conditions often involve the use of bromine or iodine as halogenating agents, and the reactions are typically carried out in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Halogenation: Bromine or iodine in the presence of a base such as sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Mécanisme D'action
The mechanism of action of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it has been shown to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related scaffold with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives . The presence of the bromine atom and the methyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)




